

Application Note: DAL4 Lipid Nanoparticle (LNP) Platform for Preclinical mRNA Delivery

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Compound of Interest		
Compound Name:	Diamino lipid DAL4	
Cat. No.:	B12398828	Get Quote

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA therapeutics, a prominence underscored by the success of mRNA-based vaccines.[1] These nanoparticles are typically composed of four key lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is critical, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation, but is near-neutral at physiological pH, which reduces toxicity.

DAL4 is a novel diamino lipid designed for the formulation of LNPs intended to deliver mRNA payloads, particularly in the context of cancer immunotherapy. Preclinical research has demonstrated the potential of DAL4-LNPs to effectively deliver mRNA to tumor cells, inducing the expression of encoded proteins like cytokines (e.g., IL-12, IL-27) to stimulate an anti-tumor immune response. This document provides detailed protocols for the preparation, characterization, and preclinical evaluation of DAL4-LNPs for researchers, scientists, and drug development professionals.

DAL4 LNP Formulation and Characteristics

The formulation of DAL4-LNPs is achieved by the rapid mixing of a lipid mixture in an organic solvent (ethanol) with an aqueous solution of mRNA at a low pH. The microfluidic mixing technique is recommended for producing LNPs with consistent and controlled physicochemical properties.



Table 1: DAL4 LNP Formulation Parameters

Component	Example Material	Molar Ratio (%)	Role in Formulation
lonizable Lipid	Diamino lipid DAL4	50	Encapsulates mRNA and facilitates endosomal escape.
Helper Lipid	DSPC (1,2-distearoyl- sn-glycero-3- phosphocholine)	10	Provides structural integrity to the nanoparticle.
Structural Lipid	Cholesterol	38.5	Enhances particle stability and modulates membrane fluidity.
PEGylated Lipid	DMG-PEG 2000	1.5	Controls particle size and increases circulation time by reducing protein binding.

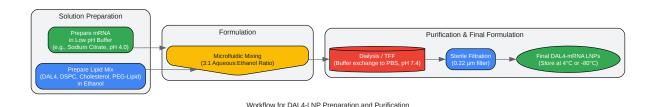
Table 2: Expected Physicochemical Properties of DAL4-mRNA LNPs

Parameter	Target Value	Method of Analysis
Size (Hydrodynamic Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)	Near-neutral (-10 mV to +10 mV)	Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency	> 90%	Quant-iT RiboGreen Assay



Experimental Workflows and Protocols LNP Preparation and Purification Workflow

The overall process involves preparing the lipid and mRNA solutions, mixing them using a microfluidic device to induce LNP self-assembly, and then purifying the resulting nanoparticles through dialysis or tangential flow filtration (TFF) to remove the organic solvent and exchange the buffer to a physiological pH.



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A diagram of the DAL4-LNP preparation and purification workflow.

Protocol 2.1: DAL4-LNP Formulation via Microfluidic Mixing

Materials:

- Diamino lipid DAL4
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000
- Ethanol (200 proof, RNase-free)
- mRNA transcript in RNase-free water
- Sodium Citrate buffer (50 mM, pH 4.0, RNase-free)



- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Dialysis cassettes (10K MWCO)

Procedure:

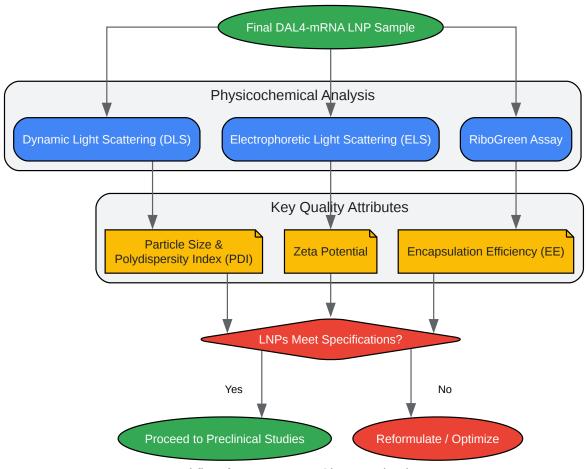
- Aqueous Phase Preparation: Dilute the mRNA stock solution in 50 mM Sodium Citrate buffer (pH 4.0) to the desired final concentration.
- Organic Phase Preparation:
 - Prepare stock solutions of DAL4, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.
 - Combine the lipid stock solutions in an RNase-free tube to achieve the target molar ratio of 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG).
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the aqueous mRNA solution and the organic lipid solution into separate syringes.
 - Set the flow rate ratio to 3:1 (Aqueous:Organic) and a total flow rate appropriate for the system (e.g., 12 mL/min).
 - Initiate the mixing process and collect the resulting nanoparticle suspension.
- Purification and Buffer Exchange:
 - Transfer the collected LNP suspension to a dialysis cassette.
 - Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes, to remove ethanol and raise the pH.
- Concentration and Sterilization:



- Concentrate the dialyzed LNPs to the target mRNA concentration using centrifugal filters if necessary.
- Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
- Storage: Store the final DAL4-mRNA LNPs at 4°C for short-term use or at -80°C for longterm storage.

LNP Characterization Workflow

Following preparation, a series of quality control assays must be performed to ensure the LNPs meet the required specifications for preclinical use.



Workflow for DAL4-LNP Characterization

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A flowchart for the characterization of DAL4-mRNA LNPs.

Protocol 2.2: Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).

Procedure:

- Sample Preparation: Dilute the LNP sample in 1x PBS (for size) or 0.1x PBS (for zeta potential) to an appropriate concentration to achieve a stable count rate as per the instrument's recommendation.
- Size and PDI Measurement:
 - Equilibrate the instrument to 25°C.
 - Transfer the diluted sample to a cuvette.
 - Perform the DLS measurement to obtain the Z-average diameter (size) and Polydispersity Index (PDI).
- Zeta Potential Measurement:
 - Transfer the sample diluted in 0.1x PBS to a folded capillary cell.
 - Perform the electrophoretic light scattering (ELS) measurement to determine the zeta potential.

Protocol 2.3: mRNA Encapsulation Efficiency (EE%)

Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to RNA. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.

Procedure:

• Prepare Standards: Create a standard curve of your specific mRNA in TE buffer.



Sample Preparation:

- Sample A (Free mRNA): Dilute the LNP sample 100-fold in TE buffer.
- Sample B (Total mRNA): Dilute the LNP sample 100-fold in TE buffer containing 2% Triton X-100. Incubate for 10 minutes at 37°C to lyse the LNPs.

Assay:

- Add the diluted RiboGreen reagent to all standards and samples.
- Incubate in the dark for 5 minutes.
- Measure fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

Calculation:

- Determine the concentration of mRNA in Sample A and Sample B using the standard curve.
- Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mRNA) (Free mRNA)] / (Total mRNA) * 100

Preclinical Evaluation Protocols Protocol 3.1: In Vitro Transfection Efficiency

This protocol assesses the ability of DAL4-LNPs to deliver functional mRNA into cells, leading to protein expression. Firefly Luciferase (fLuc) mRNA is commonly used as a reporter.

Materials:

- Hepatocellular carcinoma cells (e.g., HepG2) or other relevant cell lines.
- Complete cell culture medium.
- DAL4-LNPs encapsulating fLuc mRNA.
- White, clear-bottom 96-well plates.



- Luciferase assay reagent (e.g., Bright-Glo™).
- Luminometer.

Procedure:

- Cell Seeding: Seed 10,000 HepG2 cells per well in a 96-well plate and allow them to adhere overnight.
- LNP Treatment:
 - Dilute the DAL4-fLuc LNPs in complete culture medium to achieve the desired final mRNA concentrations (e.g., 10, 50, 100 ng/well).
 - Remove the old medium from the cells and add the LNP-containing medium.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
- Luminescence Measurement:
 - Prepare the luciferase assay reagent according to the manufacturer's protocol.
 - Add the reagent to each well and incubate as required.
 - Measure the luminescence using a plate-reading luminometer. Higher luminescence indicates higher protein expression and transfection efficiency.

Protocol 3.2: In Vivo Efficacy in Murine Models

This protocol evaluates the in vivo protein expression from mRNA delivered by DAL4-LNPs.

Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old).
- DAL4-LNPs encapsulating fLuc mRNA, formulated in sterile PBS.
- Anesthesia (e.g., isoflurane).



- D-Luciferin substrate.
- In Vivo Imaging System (IVIS).

Procedure:

- Administration: Administer the DAL4-fLuc LNPs to mice via the desired route (e.g., intravenous, intramuscular, or intratumoral injection). A typical dose might be 0.1 to 1 mg mRNA/kg body weight.
- Imaging:
 - At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.
 - Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection and wait for 10 minutes for substrate distribution.
 - Place the mouse in the IVIS chamber and acquire bioluminescence images.
- Analysis: Quantify the bioluminescent signal in the target organs or tissues (e.g., liver, spleen, tumor) using the accompanying software. The signal intensity correlates with the level of in vivo protein expression.

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